molecular formula C14H14F2N4S B2390310 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine CAS No. 1177361-60-2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine

Cat. No.: B2390310
CAS No.: 1177361-60-2
M. Wt: 308.35
InChI Key: JHJFMQNSMODGFD-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with two methyl groups, making it a 3,5-dimethylpyrazole .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have been synthesized under mild and greener reaction conditions with excellent yields .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, a benzo[d]thiazol-2-amine moiety, and a difluorobenzene ring. The exact structure would need to be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Synthesis and Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) explored the synthesis of a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, derived from the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. The derived 4-N-[2-(dimethylamino)ethyl]carboxamides exhibited potent cytotoxicity against various cancer cell lines, suggesting their potential in cancer treatment research (Deady et al., 2003).

Modification of Polymers for Medical Applications : Aly and El-Mohdy (2015) investigated the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with various amines to produce amine-treated polymers. These modified polymers exhibited increased thermal stability and promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Ligand Synthesis for Metal Complexation

Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane Ligands : Potapov et al. (2007) reported the synthesis of flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes and bis[2-(pyrazol-1-yl)ethyl] ethers, using a superbasic medium. These ligands were utilized in forming complexes with various metals, demonstrating their utility in coordination chemistry (Potapov et al., 2007).

Catalytic Applications and Chemical Reactions

Palladium(II) Pyrazolin-4-ylidenes in Catalysis : A study by Han et al. (2007) developed monocationic complexes of pyrazole-derived remote carbene ligands with Palladium(II), which were successfully applied in aqueous Suzuki−Miyaura coupling reactions. This research highlights the potential of such complexes in facilitating environmentally friendly catalytic processes (Han et al., 2007).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4S/c1-8-5-9(2)20(19-8)4-3-17-14-18-13-11(16)6-10(15)7-12(13)21-14/h5-7H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJFMQNSMODGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=C(C=C(C=C3S2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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